molecular formula C30H28N2O4 B8767666 N,N'-bis(4-phenoxyphenyl)hexanediamide

N,N'-bis(4-phenoxyphenyl)hexanediamide

Cat. No.: B8767666
M. Wt: 480.6 g/mol
InChI Key: KQBCFNWBINDKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(4-phenoxyphenyl)hexanediamide is a symmetrical alkanediamide derivative featuring a hexanediamide backbone linked to two 4-phenoxyphenyl groups. These compounds are typically synthesized via condensation reactions between diamines or diacid chlorides and substituted aromatic amines, with applications in materials science and antimicrobial research .

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

N,N'-bis(4-phenoxyphenyl)hexanediamide

InChI

InChI=1S/C30H28N2O4/c33-29(31-23-15-19-27(20-16-23)35-25-9-3-1-4-10-25)13-7-8-14-30(34)32-24-17-21-28(22-18-24)36-26-11-5-2-6-12-26/h1-6,9-12,15-22H,7-8,13-14H2,(H,31,33)(H,32,34)

InChI Key

KQBCFNWBINDKIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N,N'-bis(4-phenoxyphenyl)hexanediamide with key analogs, focusing on structural features, physicochemical properties, and functional characteristics.

Substituent Effects on Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Features
This compound* 4-phenoxyphenyl C₃₀H₂₈N₂O₄† 504.55‡ Hypothesized high hydrophobicity due to phenoxy groups; potential π-π interactions .
N,N'-Bis(4-ethoxyphenyl)hexanediamide 4-ethoxyphenyl C₂₂H₂₈N₂O₄ 384.47 Ethoxy groups enhance solubility; CCS (collision cross-section) = 195.9 Ų (M+H⁺).
N,N'-Bis(4-aminophenyl)hexanediamide 4-aminophenyl C₁₈H₂₂N₄O₂ 326.39 Amino groups enable hydrogen bonding; logP = 4.24 (predicted).
N,N'-Bis(4-chlorophenyl)-N,N'-dihydroxyhexanediamide 4-chlorophenyl, dihydroxy C₁₈H₁₈Cl₂N₂O₄ 397.26 Chlorine atoms and hydroxyl groups increase polarity; synthesis yield = 83% .
N,N′-Bis(2-hydroxyethyl)hexanediamide 2-hydroxyethyl C₁₀H₂₀N₂O₄ 232.28 Hydrophilic; used in polymer chemistry due to hydroxyl groups.

*Hypothetical structure based on analogs.
†Predicted using analog data.
‡Calculated from molecular formula.

Key Research Findings and Implications

Substituent-Driven Solubility: Ethoxy and hydroxyethyl groups enhance aqueous solubility compared to phenoxy or tert-butyl groups, critical for drug delivery systems .

Steric Effects on Synthesis: Bulky substituents (e.g., 2,6-diisopropylphenoxy in diafenthiuron) lower synthetic yields but improve thermal stability in polymers .

Biological Activity Correlation: Chlorophenyl and aminophenyl derivatives exhibit higher antimicrobial activity than ethoxyphenyl analogs, suggesting electronegative substituents enhance target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.